Hexadécanoate de diméthyle

Vue d'ensemble

Description

Dimethyl hexadecanedioate, also known as hexadecanedioic acid dimethyl ester, is an organic compound with the chemical formula C18H34O4. It is a colorless to pale yellow liquid that is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and ketones. This compound is commonly used as a plasticizer in industrial applications to improve the flexibility, ductility, and heat resistance of plastics. It is also used in synthetic paints, resins, coatings, and in the pharmaceutical industry as an ingredient in medicines and skin care products .

Applications De Recherche Scientifique

Dimethyl hexadecanedioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.

Biology: It serves as a model compound in studies of lipid metabolism and fatty acid biosynthesis.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is utilized in the production of high-performance polymers, coatings, and resins due to its plasticizing properties .

Mécanisme D'action

Target of Action

Dimethyl hexadecanedioate is a complex compound with a molecular formula of C18H34O4 The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

It has been associated with increased blood pressure and mortality in humans . .

Result of Action

Some studies suggest that it may be associated with increased blood pressure , but the exact molecular and cellular mechanisms remain to be elucidated.

Analyse Biochimique

Biochemical Properties

Dimethyl hexadecanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple metabolic pathways .

Cellular Effects

Dimethyl hexadecanedioate has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dimethyl hexadecanedioate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Dimethyl hexadecanedioate can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dimethyl hexadecanedioate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Dimethyl hexadecanedioate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Dimethyl hexadecanedioate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Dimethyl hexadecanedioate and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Dimethyl hexadecanedioate is typically synthesized through an esterification reaction, where hexadecanedioic acid reacts with methanol to form the ester. The reaction conditions usually involve the presence of an acid catalyst, such as sulfuric acid, and heating the mixture to facilitate the reaction. The general reaction can be represented as follows:

Hexadecanedioic acid+Methanol→Dimethyl hexadecanedioate+Water

In industrial production, the process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Analyse Des Réactions Chimiques

Dimethyl hexadecanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, dimethyl hexadecanedioate can be hydrolyzed back to hexadecanedioic acid and methanol.

Reduction: It can be reduced to hexadecanediol using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate can oxidize dimethyl hexadecanedioate to produce hexadecanedioic acid.

Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Dimethyl hexadecanedioate can be compared with other similar compounds such as:

Dimethyl octadecanedioate: Similar in structure but with a longer carbon chain, leading to different physical properties and applications.

Dimethyl tetradecanedioate: Has a shorter carbon chain, resulting in lower melting and boiling points.

Dimethyl dodecanedioate: Even shorter carbon chain, used in different industrial applications due to its distinct properties.

The uniqueness of dimethyl hexadecanedioate lies in its optimal chain length, which provides a balance between flexibility and stability, making it suitable for a wide range of applications .

Activité Biologique

Dimethyl hexadecanedioate (DMHD) is a diester derived from hexadecanedioic acid, characterized by its two methyl ester groups. It has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of DMHD, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₄O₄

- Molecular Weight : 314.46 g/mol

- CAS Number : 19102-90-0

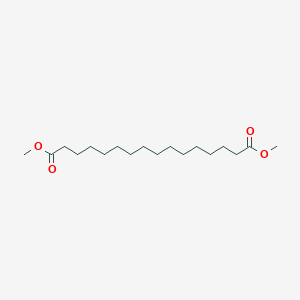

- Structure :

1. Metabolic Effects

Research indicates that DMHD may influence metabolic pathways, particularly those involving lipid metabolism. A study involving a rat model demonstrated that oral intake of hexadecanedioate increased blood pressure (BP), suggesting a potential role in cardiovascular regulation through metabolic pathways associated with lipids .

Table 1: Metabolite Associations with Blood Pressure

| Metabolite | Association with SBP (mmHg) | Association with DBP (mmHg) |

|---|---|---|

| Linoleate | +2.23 | +1.72 |

| Palmitate | +2.10 | +1.65 |

| Dihomolinolenate | +1.95 | +1.50 |

This table summarizes the associations found between specific metabolites and blood pressure measurements, indicating that lipid patterns may play a significant role in BP regulation.

2. Gut Microbiota Interaction

The relationship between DMHD and gut microbiota has been explored in various studies. The modulation of gut microbiota by dietary components can influence systemic metabolic processes, including the metabolism of DMHD itself. A population-based study highlighted that certain microbial communities were significantly associated with plasma metabolites linked to BP regulation, suggesting that DMHD could interact with these pathways .

3. Potential Therapeutic Applications

DMHD's structural properties suggest potential applications in drug formulation and delivery systems. Its biocompatibility and ability to modulate lipid metabolism make it a candidate for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Cardiovascular Effects

In a controlled study involving hypertensive rats, administration of DMHD resulted in notable changes in lipid profiles and blood pressure metrics over a four-week period. The study concluded that DMHD could serve as a modulator of cardiovascular health through its interaction with lipid metabolism pathways .

Case Study 2: Microbiome Modulation

A clinical trial investigated the effects of dietary supplementation with DMHD on gut microbiota composition in adults with metabolic syndrome. Results indicated significant shifts in microbial populations, which correlated with improved metabolic markers, including insulin sensitivity and lipid profiles .

Research Findings

Recent research has focused on the enzymatic pathways involved in the metabolism of DMHD. Enzymes such as acyl-CoA synthetases have been implicated in the conversion of DMHD into bioactive metabolites that may exert various biological effects, including anti-inflammatory properties .

Table 2: Enzymatic Conversion Pathways

| Enzyme | Reaction Type | Product |

|---|---|---|

| Acyl-CoA Synthetase | Activation of fatty acids | Acyl-CoA derivatives |

| Lipase | Hydrolysis | Free fatty acids |

Propriétés

IUPAC Name |

dimethyl hexadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIZSSSBYFJIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172628 | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-90-0 | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.